The compound 2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 494.6 g/mol. The compound features a unique structure that incorporates a triazatricyclo framework, a thioether linkage, and a trifluoromethyl group, which may contribute to its biological activity and chemical reactivity.
The compound belongs to the class of organic compounds known as thiazoles and triazoles, which are characterized by their nitrogen and sulfur heterocycles. These compounds are often studied for their pharmacological properties and potential therapeutic applications.
The synthesis of 2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. Key steps may include:
Technical details on specific reagents and conditions used in these steps are often proprietary or found in specialized literature.
The molecular structure of the compound can be represented using various notations:
InChI=1S/C23H18N4O3S3/c1-2-30-21(29)19-15(14-8-4-3-5-9-14)12-31-20(19)24-18(28)13-32-22-25-26-23-27(22)16-10-6-7-11-17(16)33-23/h3-12H,2,13H2,1H3,(H,24,28)
PGNIBAKBJKYRMC-UHFFFAOYSA-N
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
These notations provide insight into the connectivity and stereochemistry of the molecule.
The compound's reactivity can be explored through various chemical reactions typical for similar structures:
These reactions are crucial for understanding the compound's behavior under different conditions.
Potential mechanisms could involve:
Further studies are necessary to elucidate specific pathways involved.
The physical properties of 2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include:
Chemical properties include:
Relevant experimental data should be consulted for precise values.
This compound has potential applications in various scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1